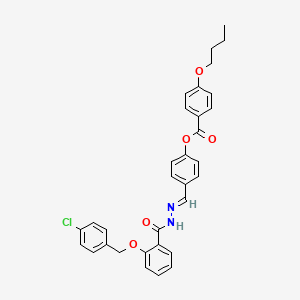
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate is an organic compound with the molecular formula C12H21N3O6. It is a derivative of 1,3,5-triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate can be synthesized through a multi-step process involving the reaction of 1,3,5-triazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain consistent reaction conditions and optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
- Trimethyl 1,3,5-cyclohexanetricarboxylate
- 1,3,5-Tris[2-(vinyloxy)ethyl]-1,3,5-triazinane
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
15499-90-8 |
|---|---|
Fórmula molecular |
C12H21N3O6 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
triethyl 1,3,5-triazinane-1,3,5-tricarboxylate |
InChI |
InChI=1S/C12H21N3O6/c1-4-19-10(16)13-7-14(11(17)20-5-2)9-15(8-13)12(18)21-6-3/h4-9H2,1-3H3 |
Clave InChI |
AKIQPYJQSYBNFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CN(CN(C1)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)

![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)




